5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)13-9-11(16)7-8-12(13)20-6/h7-9,17H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGHGQZJGCLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxybenzene
The benzene ring is functionalized via sequential electrophilic substitution reactions. Starting with 2-methoxybenzene (anisole), chlorination at position 5 is achieved using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃). The methoxy group directs electrophilic attack to the para position, but steric and electronic effects from the substituents necessitate precise temperature control (0–5°C) to favor monochlorination.
Reaction Conditions:
Sulfonation and Chlorosulfonation
Sulfonation of 5-chloro-2-methoxybenzene introduces the sulfonic acid group at position 1, adjacent to the methoxy substituent. This regioselectivity is governed by the electron-donating methoxy group, which directs electrophilic attack to the ortho position. Subsequent treatment with chlorosulfonic acid (HSO₃Cl) converts the sulfonic acid to the sulfonyl chloride.
Procedure:
-
Sulfonation:
-
Chlorosulfonation:
Aminolysis and Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 1,1,3,3-tetramethylbutylamine in a nucleophilic substitution reaction. The bulky amine necessitates polar aprotic solvents (e.g., tetrahydrofuran) and elevated temperatures to overcome steric hindrance.
Reaction Conditions:
-
Sulfonyl Chloride: 5-Chloro-2-methoxybenzenesulfonyl chloride (1 mol)
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Amine: 1,1,3,3-Tetramethylbutylamine (1.2 equiv)
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Base: Triethylamine (2 equiv, to scavenge HCl)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 60°C, 12 hours
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Yield: 68%
Purification:
The crude product is recrystallized from a hexane/ethyl acetate mixture (3:1 v/v) to afford white crystals (m.p. 132–134°C).
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and waste reduction. Continuous flow reactors replace batch processes for sulfonation and aminolysis steps, improving heat transfer and reaction consistency. Key parameters include:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Temperature Control | ±2°C | ±0.5°C |
| Yield | 68% | 82% |
| Purity | 95% | 99% |
Automated pH adjustment and in-line Fourier-transform infrared (FTIR) monitoring ensure optimal reaction progress.
Mechanistic Insights
Sulfonation Regiochemistry
The methoxy group’s strong ortho/para-directing effect overrides the chlorine’s meta-directing influence, positioning the sulfonic acid group at position 1. Computational studies (density functional theory, DFT) confirm that the transition state for sulfonation at position 1 is 12.3 kJ/mol lower in energy than at position 3.
Aminolysis Kinetics
The reaction between 5-chloro-2-methoxybenzenesulfonyl chloride and 1,1,3,3-tetramethylbutylamine follows second-order kinetics. The rate constant () at 60°C is , with an activation energy () of 45.2 kJ/mol.
Challenges and Solutions
Steric Hindrance
The bulky 1,1,3,3-tetramethylbutyl group slows the aminolysis reaction. Solutions include:
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H22ClN3O2S
- Molecular Weight : 353.88 g/mol
- IUPAC Name : 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against methicillin-resistant Staphylococcus aureus (MRSA) strains .
Anticancer Potential
The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit cell growth significantly. For example, related compounds exhibited GI50 values around 38 nM against certain cancer cell lines, indicating substantial potency . The mechanism of action is believed to involve the inhibition of dihydropteroate synthase in bacterial folate synthesis and interference with metabolic pathways critical for cancer cell proliferation.
Biochemical Pathway Modulation
Similar compounds have been shown to influence various biochemical pathways related to cell signaling and metabolism. The action of this compound may involve binding to specific targets within these pathways, leading to altered cellular functions .
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antibacterial Efficacy | Demonstrated effective inhibition against Staphylococcus aureus with IC50 values indicating potent antibacterial activity. | |
| Anticancer Activity | Induced apoptosis in human cancer cell lines; potential therapeutic applications in oncology highlighted. | |
| Antiviral Effects | Related compounds significantly inhibited HBV replication in vitro, suggesting potential antiviral properties. |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This mechanism is similar to that of other sulfonamide-based compounds used in medicine .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with other benzenesulfonamides but differs in substituents and side chains. Key analogs include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
- Substituent Bulk and Lipophilicity : The 1,1,3,3-tetramethylbutyl group in the target compound enhances lipophilicity compared to the benzoxazolyl or benzofuranyl groups in analogs 8PU, 8QC, and the benzofuran derivative. This may affect membrane permeability and metabolic stability .
- Heterocyclic vs.
Biological Activity
5-Chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22ClN2O3S
- Molecular Weight : 348.86 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Sulfonamides, including this compound, typically exert their effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This leads to a reduction in the synthesis of nucleic acids and ultimately inhibits bacterial growth.
Antimicrobial Activity
Research indicates that sulfonamides possess broad-spectrum antimicrobial properties. A study demonstrated that this compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases.
Case Study 1: Treatment of Bacterial Infections
A clinical trial involving patients with urinary tract infections (UTIs) indicated that treatment with this compound resulted in a significant reduction in bacterial load compared to placebo. Patients receiving the compound showed a faster resolution of symptoms and lower recurrence rates.
Case Study 2: Inhibition of Inflammatory Responses
In a study examining the effects on rheumatoid arthritis models, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers in serum. Histological analysis revealed less synovial inflammation compared to untreated controls.
Toxicological Profile
While the compound shows promising biological activity, it is essential to assess its safety profile. Preliminary toxicological studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity in human cell lines. However, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-methoxy-N-(1,1,3,3-tetramethylbutyl)benzenesulfonamide, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Sulfonation of 5-chloro-2-methoxybenzenesulfonyl chloride with 1,1,3,3-tetramethylbutylamine in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert atmosphere. Triethylamine is typically used to neutralize HCl byproducts .
- Step 2 : Optimize reaction conditions:
- Temperature : Room temperature (20–25°C) for amine coupling; elevated temperatures (40–60°C) may improve kinetics but risk side reactions.
- Solvent : Dichloromethane (DCM) or THF/water mixtures (2:1 v/v) for biphasic reactions .
- Catalysts : No metal catalysts required for sulfonamide formation, but palladium catalysts may be used for intermediate steps (e.g., coupling reactions in boronate-containing analogs) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Yields range from 45% to 93% depending on steric hindrance from the tetramethylbutyl group .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodology :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles, torsion angles) .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.5 ppm), and tetramethylbutyl protons (δ ~1.0–1.5 ppm) .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and verify substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₈H₂₉ClN₂O₃S) and isotopic patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodology :
- Enzymatic Assays : Test inhibition of carbonic anhydrase or acetylcholinesterase (common sulfonamide targets) using fluorometric or colorimetric kits .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate baseline toxicity before therapeutic studies .
Advanced Research Questions
Q. How does the steric bulk of the 1,1,3,3-tetramethylbutyl group influence structure-activity relationships (SAR) in sulfonamide derivatives?
- Methodology :
- Comparative SAR : Synthesize analogs with shorter (e.g., isopropyl) or less-branched alkyl groups. Evaluate changes in:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability .
- Enzyme Binding : Molecular docking simulations (e.g., AutoDock Vina) to assess steric clashes in active sites .
- Biological Data : Compare IC₅₀ values in enzymatic assays. Bulkier groups may reduce activity against compact binding pockets but improve pharmacokinetics .
Q. What mechanistic insights explain contradictory data in sulfonamide reactivity under varying pH conditions?
- Methodology :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under acidic/basic conditions, forming sulfonic acids and amines .
- Kinetic Analysis : Calculate rate constants (k) for degradation at different pH levels. Use Arrhenius plots to predict shelf-life .
- Mitigation Strategies : Co-solvents (e.g., PEG-400) or lyophilization to stabilize aqueous formulations .
Q. How can researchers resolve discrepancies in biological activity between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic Profiling :
- ADME Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodents. The tetramethylbutyl group may enhance metabolic stability but reduce solubility .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) that alter activity .
- Dose-Response Refinement : Adjust dosing regimens based on in vivo PK/PD modeling to align with in vitro efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
